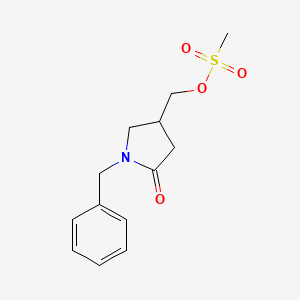![molecular formula C17H27N3O2S B6501124 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 954621-10-4](/img/structure/B6501124.png)
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea (CMTU) is a synthetic compound used in scientific research. It has been studied for its potential applications in the fields of biochemistry and physiology. CMTU has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In Additionally, potential future directions for research involving CMTU will be outlined.
Aplicaciones Científicas De Investigación
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea has been studied for its potential applications in the fields of biochemistry and physiology. In particular, it has been studied for its ability to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Additionally, it has been studied for its potential anti-inflammatory and anti-cancer properties. 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea has also been studied for its potential to modulate the expression of certain genes involved in the regulation of inflammation and cancer.
Mecanismo De Acción
Mode of Action
The mode of action of 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level need to be elucidated through comprehensive scientific studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea in laboratory experiments is its ability to inhibit certain enzymes, such as COX-2 and PLA2. This makes it a useful tool for studying the role of these enzymes in the regulation of inflammation and cancer. Additionally, 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea has been found to be relatively stable and non-toxic, making it a safe and effective compound for laboratory experiments.
One of the main limitations of using 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea in laboratory experiments is its relatively low solubility in water. This can make it difficult to accurately measure and study the effects of 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea in laboratory experiments. Additionally, 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
The potential future directions for research involving 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea include: further research into its mechanism of action; further studies into its effects on inflammation and cancer; further studies into its potential therapeutic applications; further studies into its potential toxicity; and further studies into its potential interactions with other compounds. Additionally, further research into the synthesis of 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea and its potential applications in other fields of research, such as drug discovery, would be beneficial.
Métodos De Síntesis
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea can be synthesized using a two-step process, which involves the condensation of 1-cyclohexyl-3-morpholin-4-ylurea and 2-(thiophen-3-yl)ethanol. The first step of the reaction involves the condensation of 1-cyclohexyl-3-morpholin-4-ylurea and 2-(thiophen-3-yl)ethanol to form 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea. The reaction is catalyzed by an acid, such as hydrochloric acid, and is conducted at a temperature of 100°C. The second step of the reaction is the hydrolysis of the compound to form 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea. This reaction is conducted at a temperature of 80°C and is catalyzed by a base, such as sodium hydroxide.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-15-4-2-1-3-5-15)18-12-16(14-6-11-23-13-14)20-7-9-22-10-8-20/h6,11,13,15-16H,1-5,7-10,12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSFWRWLEGRDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide](/img/structure/B6501054.png)
![N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6501062.png)
![N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-4-(propan-2-yloxy)benzamide](/img/structure/B6501071.png)
![1,3-dimethyl-7-(2-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501079.png)
![2,6-difluoro-N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6501084.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)

![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B6501098.png)
![3-(furan-2-yl)-6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazine](/img/structure/B6501108.png)
![2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501116.png)
![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501145.png)